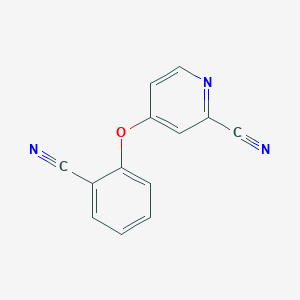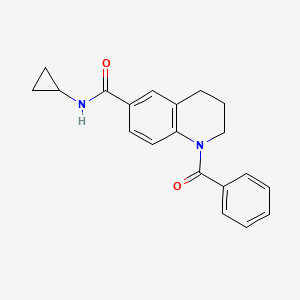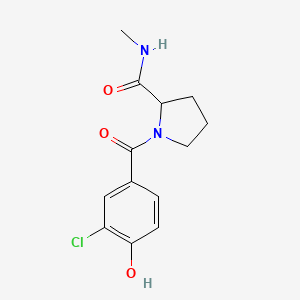
4-(2-Cyanophenoxy)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyanophenoxy)pyridine-2-carbonitrile, also known as CPYC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPYC is a heterocyclic compound that consists of a pyridine ring and a phenoxy group attached to a nitrile and cyano group.
Mécanisme D'action
The mechanism of action of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile is not fully understood. However, studies have shown that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile exerts its biological effects by inhibiting certain enzymes and signaling pathways. For example, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and apoptosis.
Biochemical and Physiological Effects:
4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Cyanophenoxy)pyridine-2-carbonitrile has several advantages and limitations for lab experiments. One advantage is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile is easy to synthesize and purify, making it readily available for use in various experiments. Another advantage is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has a relatively low toxicity profile, making it safe to use in vitro and in vivo experiments. However, one limitation is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile can undergo degradation under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile. One direction is the further investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is the synthesis of novel organic materials using 4-(2-Cyanophenoxy)pyridine-2-carbonitrile as a building block. In addition, the development of new synthesis methods for 4-(2-Cyanophenoxy)pyridine-2-carbonitrile and its derivatives can lead to the discovery of new compounds with unique properties. Finally, the study of the structure-activity relationship of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile can provide insights into its biological activity and lead to the discovery of more potent analogs.
Méthodes De Synthèse
The synthesis of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile involves the reaction of 2-cyanopyridine with 2-bromoanisole in the presence of a palladium catalyst. The reaction proceeds through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure 4-(2-Cyanophenoxy)pyridine-2-carbonitrile.
Applications De Recherche Scientifique
4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to possess antitumor and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's and Parkinson's diseases. In material science, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Propriétés
IUPAC Name |
4-(2-cyanophenoxy)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O/c14-8-10-3-1-2-4-13(10)17-12-5-6-16-11(7-12)9-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRAJHZXIHZLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyanophenoxy)pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)



![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)

![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)


![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)